2-Pentyl-2H-pyrazol-3-ylamine
Description
2-Pentyl-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by a pentyl substituent at the 2-position of the pyrazole ring and an amine group at the 3-position. Pyrazole derivatives are widely studied for their diverse chemical and biological properties, including applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-pentylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-7-11-8(9)5-6-10-11/h5-6H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPLPFYORGKPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation via Primary Amine Reactivity
A direct route to N-substituted pyrazoles involves the reaction of primary aliphatic amines with diketones and O-(4-nitrobenzoyl)hydroxylamine . For example, 2,4,4-trimethylpentan-2-amine reacts with 2,4-pentanedione to form 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b ) in 38% yield . This method’s key advantage lies in its one-pot modularity, enabling straightforward N-alkylation.
Applying this protocol to pentylamine and a β-keto nitrile (e.g., 3-cyano-2,4-pentanedione) could yield a 3-cyano-N-pentylpyrazole. Reduction of the cyano group to an amine via catalytic hydrogenation or lithium aluminum hydride would then furnish 2-pentyl-2H-pyrazol-3-ylamine (Fig. 1B). Spectral validation, as demonstrated for 1b (δ = 5.70 ppm for pyrazole C-H in H NMR), would confirm regiochemistry .
Hydrazone-Ketone Cyclocondensation
The one-pot reaction of hydrazones with substituted acetophenones offers a high-yielding route to 3,5-diarylpyrazoles . For instance, phenacyl bromide and benzalhydrazone condense in ethanol with sulfuric acid to form 3,5-diphenylpyrazole (3 ) in 30% yield . Adapting this method for alkyl substrates could involve pentyl hydrazine and a β-keto amine precursor.
For example, reacting pentylhydrazine with 3-aminoacetophenone under acidic conditions may yield 3-amino-5-phenyl-1-pentylpyrazole. Subsequent hydrogenolysis of the phenyl group (if undesired) could refine the product (Fig. 1C). However, this approach’s success hinges on the stability of the β-keto amine under reaction conditions.
Functional Group Interconversion in Pyrazoline Intermediates
Pyrazolines bearing β-aminoethyl side chains, such as 12 and 20a–c , undergo intramolecular amine exchange to form complex pyrazole derivatives . For example, treatment of 11 with piperidine yields 12 , a pyrazole with dual piperidine substituents .
To leverage this for this compound, a pyrazoline intermediate with a β-pentylaminoethyl chain could be synthesized. Acid-catalyzed cyclization and dehydrogenation would then afford the target compound. Mass spectral analysis, as performed for 12 (e.g., m/z = 175 for CH-N(CHCH)NPh), would confirm structural integrity .
Transamination of Quaternary Ammonium Salts
Quaternary ammonium salts like 7 react with amines to introduce secondary amino groups . Treating 7 with pentylamine instead of aniline could yield a pentylaminoethyl-substituted pyrazoline, which upon dehydrogenation forms the desired pyrazole. This method’s regioselectivity is governed by the stability of the transition state during elimination-addition sequences .
Thiophenol-Mediated Cyclization
Styryl keto bases like 26a,b react with thiophenol to form β-phenylthioethyl styryl ketones, which cyclize to 3-(β-phenylthioethyl)-2-pyrazolines (28a,b ) . Replacing thiophenol with a pentylthiol analog could introduce a pentylthio group, subsequently oxidized to a sulfone and displaced by ammonia to install the amine.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in an inert atmosphere to avoid unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are usually carried out in the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives with varying functional groups.
Scientific Research Applications
2-Pentyl-2H-pyrazol-3-ylamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular processes. It can be used in assays to investigate its effects on various biological targets.
Medicine: Due to its potential pharmacological properties, this compound is studied for its therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity are advantageous in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pentyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. Alternatively, it may interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to specific cellular responses.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following analysis compares 2-Pentyl-2H-pyrazol-3-ylamine with structurally related pyrazole compounds, focusing on substituent effects, synthesis pathways, and isomerization behavior.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings:
Substituent Effects: The pentyl group in this compound likely increases lipophilicity compared to tolyl or cyano-substituted analogs (e.g., compounds 2 and 3), which may enhance membrane permeability in biological systems . Amine vs. Hydrazine Groups: The 3-amine group in the target compound contrasts with the hydrazine moiety in compound 3. Hydrazine derivatives are more reactive toward carbonyl compounds, enabling diverse cyclization pathways (e.g., formation of pyrazolotriazolopyrimidines) .
Isomerization Behavior: Pyrazole derivatives with fused rings (e.g., compounds 7 and 9) exhibit isomerization under varying conditions. For instance, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine isomerizes to the [1,5-c] configuration in acidic or basic media .
Synthetic Strategies: Compound 2 and 3 in were synthesized via imino and hydrazine functionalization of a pyrazole precursor.
Q & A
Q. What are the standard synthetic routes for preparing 2-Pentyl-2H-pyrazol-3-ylamine and its derivatives?
Category : Basic Synthesis Methodology Answer : The synthesis of pyrazol-3-ylamine derivatives typically involves cyclization reactions using hydrazine derivatives and β-keto esters or acrylonitriles. For example:
- Step 1 : React phenylhydrazine with ethyl acetoacetate in acetic acid under reflux to form pyrazolone intermediates .
- Step 2 : Introduce pentyl substituents via alkylation or azo-coupling reactions. Evidence from analogous compounds shows that refluxing in ethanol or pyridine with alkyl halides (e.g., 1-bromopentane) yields N-alkylated pyrazoles .
- Purification : Recrystallize from ethanol or dioxane to isolate pure products. Yield optimization (e.g., 62–70%) depends on reaction time and stoichiometry .
Q. Example Synthesis Data :
| Compound | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|
| Analogous Pyrazole Derivative | 68 | 263–265 | IR, ¹H/¹³C NMR, MS, Elemental Analysis |
Q. How is structural characterization performed for this compound?
Category : Basic Analytical Techniques Answer : Key methods include:
- Spectroscopy :
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogous compounds) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in pyrazol-3-ylamine derivatives’ molecular geometry?
Category : Advanced Structural Analysis Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example:
- Data Collection : Use high-resolution (<1.0 Å) data to minimize errors in hydrogen atom positioning .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. For NH₂ groups, validate hydrogen bonding networks (e.g., N–H···N interactions) .
- Challenges : Twinning or disorder in pentyl chains may require constraints (e.g., DFIX in SHELXL) .
Q. How to address contradictions in spectroscopic and computational data for substituted pyrazol-3-ylamines?
Category : Advanced Data Contradiction Analysis Answer : Contradictions (e.g., NMR vs. DFT-predicted shifts) require iterative validation:
- Step 1 : Re-examine experimental conditions (e.g., solvent effects on NMR) .
- Step 2 : Compare with analogs. For example, pyridinyl-substituted pyrazoles show predictable upfield/downfield shifts based on electron-withdrawing/donating groups .
- Step 3 : Use hybrid methods (e.g., DFT with solvent models like PCM) to align computational and empirical data .
Q. What strategies optimize the biological activity of pyrazol-3-ylamine derivatives?
Category : Advanced Structure-Activity Relationships (SAR) Answer :
- Substituent Effects :
- Methodology :
Q. How to mitigate challenges in purifying this compound from by-products?
Category : Advanced Purification Techniques Answer :
- Chromatography : Use silica gel column chromatography with toluene/ethyl acetate (8:2) to separate unreacted hydrazines .
- Recrystallization : Optimize solvent polarity (e.g., ethanol for polar by-products vs. hexane for non-polar impurities) .
- TLC Monitoring : Track reaction progress with iodine visualization (Rf ~0.5 in toluene/ethyl acetate/water 8.7:1.2:1.1) .
Data Contradiction Case Study
Q. How to resolve discrepancies between elemental analysis and mass spectrometry results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
